molecular formula C11H7BrN2S B1614826 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole CAS No. 419557-26-9

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole

Cat. No.: B1614826
CAS No.: 419557-26-9
M. Wt: 279.16 g/mol
InChI Key: FXOQEMTVRAXLKM-UHFFFAOYSA-N
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Description

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 3-bromo-phenyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the desired imidazo[2,1-b]thiazole derivative. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as imidazo[2,1-b]thiazole oxides.

    Reduction Reactions: Reduced derivatives of the imidazo[2,1-b]thiazole core.

Scientific Research Applications

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-imidazo[2,1-b]thiazole: Lacks the bromine substitution, which may affect its biological activity and reactivity.

    6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazole: Similar structure but with the bromine atom at the 4-position, leading to different chemical and biological properties.

    6-(3-Chloro-phenyl)-imidazo[2,1-b]thiazole: Substitution with chlorine instead of bromine, which can influence its reactivity and interactions.

Uniqueness

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOQEMTVRAXLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357793
Record name 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419557-26-9
Record name 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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